4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
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Description
4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.0280618 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C11H11ClN2OS with a molecular weight of 254.74 g/mol. Its structure features a chloro substituent and an oxo group, contributing to its diverse chemical reactivity. The presence of nitrogen atoms within the bicyclic framework enhances its stability and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H11ClN2OS |
Molecular Weight | 254.74 g/mol |
CAS Number | 1692329-19-3 |
Research indicates that compounds structurally similar to 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca have exhibited various biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
- Antibacterial Properties : The compound may interact with bacterial enzymes or cell membranes, disrupting their function.
- Antitumor Activity : Certain structural analogs have been linked to cytotoxic effects on cancer cells.
The exact mechanisms are still under investigation, but they likely involve interactions with specific biological targets such as enzymes or receptors.
Interaction Studies
Studies focusing on the binding affinities of this compound with various biological targets are crucial for understanding its therapeutic potential. For example:
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : Research is ongoing to determine its affinity for specific receptors in the human body, which could elucidate its potential as a drug candidate.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca:
Compound Name | Structural Features | Biological Activity |
---|---|---|
9-Methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1] | Similar bicyclic structure without chlorine | Antiviral and antibacterial |
13-Ethoxycarbonyl derivative | Contains ethoxycarbonyl substituent | Antitumor activity |
8-Oxa derivatives | Varying oxo or thioxo groups | Diverse biological activities |
Case Study 1: Antiviral Activity
In a study assessing the antiviral properties of various diazatricyclo compounds, 4-chloro-9-methyl-8-oxa demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral RNA synthesis.
Case Study 2: Antitumor Effects
Another investigation focused on the antitumor effects of this compound showed promising results against specific cancer cell lines. The study indicated that the compound induced apoptosis in cancer cells through a mitochondrial pathway.
Properties
IUPAC Name |
4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-11-5-8(13-10(16)14-11)7-4-6(12)2-3-9(7)15-11/h2-4,8H,5H2,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMHFPJGULUKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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